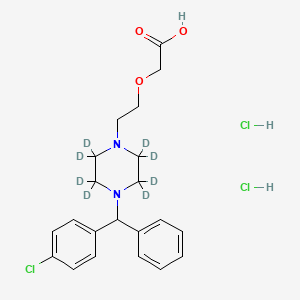

Cetirizine (D8 dihydrochloride)

概要

説明

Cetirizine (D8 dihydrochloride), also known as Zyrtec, is an orally active second-generation histamine H1 antagonist . It is used in the treatment of various allergic symptoms, such as sneezing, coughing, nasal congestion, hives, and other symptoms . One of the most common uses for this drug is for a condition called allergic rhinitis .

Synthesis Analysis

A spectrofluorimetric method has been developed for the quantification of cetirizine dihydrochloride (CTZ). The quenching effect of CTZ on the fluorescence intensity of Eosin Y was utilized to generate an ion-pair complex that can be detected at 549 nm using a 301 nm excitation wavelength .Molecular Structure Analysis

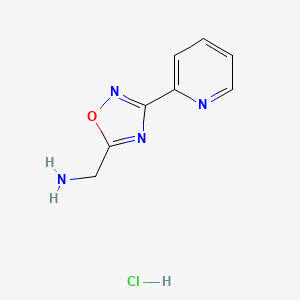

The molecular formula of cetirizine dihydrochloride is C21H27Cl3N2O3 . Its average mass is 461.810 Da and its monoisotopic mass is 460.108734 Da .Chemical Reactions Analysis

The fluorescence quenching value was linear to CTZ concentration in the range of 1–40 µg/mL. The estimated detection and quantification limits were determined to be 0.02 and 0.08 µg/mL, respectively .Physical And Chemical Properties Analysis

Cetirizine dihydrochloride has a molecular formula of C21H27Cl3N2O3, an average mass of 461.810 Da, and a monoisotopic mass of 460.108734 Da .科学的研究の応用

Pharmaceutical Formulations

Cetirizine D8 is used in pharmaceutical formulations . A spectrofluorimetric method has been developed for the quantification of cetirizine dihydrochloride (CTZ). The quenching effect of CTZ on the fluorescence intensity of Eosin Y is utilized to generate an ion-pair complex that can be detected .

Biological Fluids Analysis

The established approach was applied to determine the presence of CTZ in biological samples . The methodology was validated using guidelines from the International Conference on Harmonization .

Allergic Diseases Treatment

Cetirizine dihydrochloride (CTZ) is a second-generation H1 antihistaminic drug . It relieves the physical symptoms of allergic rhinitis, rhinoconjunctivitis, chronic urticaria, and other allergic illnesses .

Histamine Release Control

Antihistamines of type H1 are commonly used in patients to treat symptoms caused by histamine release, which is common in allergic diseases . Cetirizine dihydrochloride (CTZ) is a second-generation H1 antihistaminic drug .

Quality of Life Improvement

Cetirizine improves quality of life and reduces symptom severity . It has a rapid onset of action and long half-life .

Antimicrobial Activity

The antimicrobial activity of this non-antibiotic could be useful in the fight against antimicrobial resistance . The antiallergic drug cetirizine showed significant in vitro antimicrobial activity .

作用機序

Target of Action

Cetirizine (D8 dihydrochloride), also known as Cetirizine D8, is a selective Histamine-1 antagonist . The primary targets of Cetirizine D8 are the Histamine-1 (H1) receptors located on the effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . These H1 receptors play a crucial role in mediating allergic reactions .

Mode of Action

Cetirizine D8 interacts with its targets by competing with histamine for H1-receptor sites . This interaction inhibits the H1 receptor, thereby preventing the action of histamine, a substance that the body releases in response to an allergic reaction . As a result, the typical symptoms of an allergic reaction, such as sneezing, coughing, nasal congestion, and hives, are alleviated .

Biochemical Pathways

The primary biochemical pathway affected by Cetirizine D8 is the histamine pathway. By selectively inhibiting the H1 receptors, Cetirizine D8 prevents histamine from binding to these receptors and triggering an allergic response . This action can suppress the downstream effects of the histamine pathway, which include vasodilation, bronchoconstriction, increased vascular permeability, and sensory nerve stimulation .

Pharmacokinetics

The pharmacokinetic properties of Cetirizine D8 include its absorption, distribution, metabolism, and excretion (ADME). Cetirizine D8 is well-absorbed, with more than 70% bioavailability . It has a protein binding rate of 88-96% . Cetirizine D8 is minimally metabolized and is largely excreted unchanged in the urine . These properties impact the bioavailability of Cetirizine D8, influencing its therapeutic effectiveness .

Result of Action

The molecular and cellular effects of Cetirizine D8’s action primarily involve the alleviation of allergic symptoms. By inhibiting the H1 receptors, Cetirizine D8 prevents histamine from triggering an allergic response, thereby reducing symptoms such as sneezing, coughing, nasal congestion, and hives . Furthermore, Cetirizine D8 has been shown to inhibit eosinophil chemotaxis during the allergic response , which can further help to alleviate allergic symptoms.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cetirizine D8. For instance, the presence of allergens in the environment can trigger the release of histamine, thereby influencing the action of Cetirizine D8 . Additionally, factors such as the individual’s health status, age, and other demographic factors can impact the drug’s efficacy.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i10D2,11D2,12D2,13D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLIUCLTXOYQMV-FLZNRFFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCOCC(=O)O)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride](/img/structure/B1432212.png)

![3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1432217.png)

![1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride](/img/structure/B1432218.png)

![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1432219.png)

![4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline](/img/structure/B1432223.png)

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1432229.png)